molecular formula C11H22N2O2 B1404245 tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate CAS No. 849616-22-4

tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate

Cat. No. B1404245
M. Wt: 214.3 g/mol
InChI Key: OBSACSBMTRJNPH-BDAKNGLRSA-N
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Description

“tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate” is a chemical compound with the molecular formula C10H20N2O2 . It has a molecular weight of 200.28 . The compound is stored in a refrigerator and is shipped at room temperature . It is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m1/s1 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 200.28 g/mol . It is a liquid in its physical form . The compound is stored in a refrigerator and is shipped at room temperature .

Scientific Research Applications

Synthesis and Intermediates

  • Efficient Stereoselective Synthesis: An efficient route for the preparation of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, starting from simple 3-cyclohexene-1-carboxylic acid, has been developed. This synthesis is significant in controlling stereochemistry and offers a scalable route for the preparation of stereoisomers (Xin Wang et al., 2017).

Crystal Structure and Synthesis Applications

  • Crystal Structure and Synthesis of Carbocyclic Analogues: The crystal structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxy­methyl)­cyclo­pentyl]­carbamate, important for the enantioselective synthesis of carbocyclic analogues of 2′-deoxy­ribonucleotides, confirms the relative substitution of the cyclopentane ring in this intermediate (M. Ober et al., 2004).

Genotoxic Impurity Characterization

  • Trace Level Genotoxic Impurity Characterization: A novel method for characterizing genotoxic impurities in Bictegravir sodium, including tert-butyl ((1S, 3R)-3- acetylcyclopentyl) Carbamate, has been established using liquid chromatography-tandem mass spectrometry. This method is highly accurate and sensitive (Ravindra puppala et al., 2022).

Metalation and Alkylation Studies

  • Metalation and Alkylation between Silicon and Nitrogen: tert-Butyl carbamate derivatives of aminomethyltrialkylsilanes have been studied for their ability to undergo metalation between nitrogen and silicon, followed by reaction with electrophiles. This study opens up new possibilities for preparing α-functionalized α-amino silanes (S. Sieburth et al., 1996).

Medicinal Chemistry and Biological Activity

  • Synthesis of Tert-Butyl Carbamates for Medicinal Applications: Novel synthesis methods for tert-butyl carbamates, including tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate, have been developed for applications in medicinal chemistry. These methods have led to the creation of biologically active compounds and intermediates for drug synthesis (E. Chalina et al., 1998; K. Henry & J. Lineswala, 2007).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

properties

IUPAC Name

tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSACSBMTRJNPH-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC[C@H](C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate

CAS RN

849616-22-4
Record name rac-tert-butyl N-[(1R,3S)-3-aminocyclohexyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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